2-(4-Methoxy-3-methyl-phenyl)-ethylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-methyl-phenyl)-ethylamine Hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with an ethylamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine Hydrochloride typically involves the alkylation of 4-methoxy-3-methylphenol with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methyl-phenyl)-ethylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(4-Methoxy-3-methyl-phenyl)-ethylamine Hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of an ethylamine side chain.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylaniline group instead of an ethylamine side chain.
Uniqueness
2-(4-Methoxy-3-methyl-phenyl)-ethylamine Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-7-9(5-6-11)3-4-10(8)12-2;/h3-4,7H,5-6,11H2,1-2H3;1H |
InChI Key |
ZLZOYOWEVSLOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.